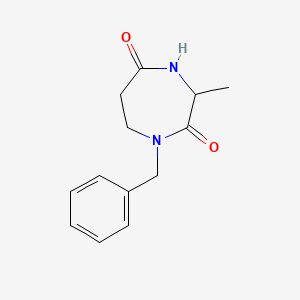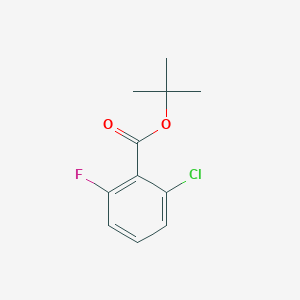![molecular formula C8H5ClF3N3 B11875899 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 8th position. Triazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 2-chloropyrazine.
Hydrazine Substitution: 2-chloropyrazine is reacted with hydrazine hydrate in ethanol at 58°C to form the hydrazine-substituted intermediate.
Trifluoroacetyl Group Induction: The intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group.
Cyclization: The resulting compound undergoes cyclization to form the triazole ring.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .
Propiedades
Fórmula molecular |
C8H5ClF3N3 |
|---|---|
Peso molecular |
235.59 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-13-14-7-6(8(10,11)12)5(9)2-3-15(4)7/h2-3H,1H3 |
Clave InChI |
XDFJWTKZGSQHCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)



![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)



![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

